molecular formula C4H7N3O4 B12877848 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide CAS No. 66619-96-3

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide

Katalognummer: B12877848
CAS-Nummer: 66619-96-3
Molekulargewicht: 161.12 g/mol
InChI-Schlüssel: UPYGFMGJDCNQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide is a heterocyclic compound that belongs to the isoxazolidine family. Isoxazolidines are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidines, which can be further utilized in the synthesis of biologically active compounds .

Wirkmechanismus

The mechanism of action of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazoles: Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms.

    Imidazoles: Imidazoles are another class of five-membered heterocycles containing two nitrogen atoms.

    Pyrazoles: Pyrazoles are five-membered rings with two adjacent nitrogen atoms.

Uniqueness

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66619-96-3

Molekularformel

C4H7N3O4

Molekulargewicht

161.12 g/mol

IUPAC-Name

4-amino-N-hydroxy-3-oxo-1,2-oxazolidine-5-carboxamide

InChI

InChI=1S/C4H7N3O4/c5-1-2(4(9)6-10)11-7-3(1)8/h1-2,10H,5H2,(H,6,9)(H,7,8)

InChI-Schlüssel

UPYGFMGJDCNQCC-UHFFFAOYSA-N

Kanonische SMILES

C1(C(ONC1=O)C(=O)NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.